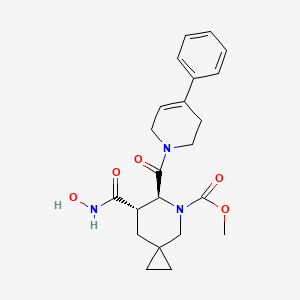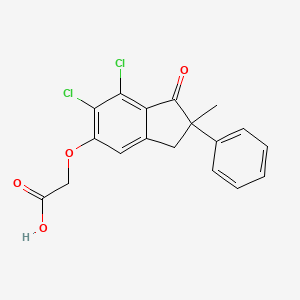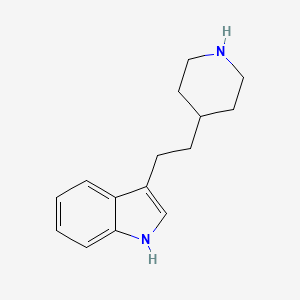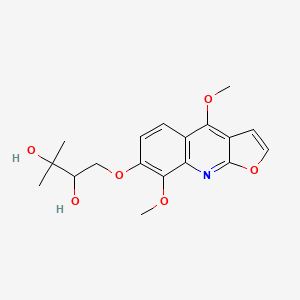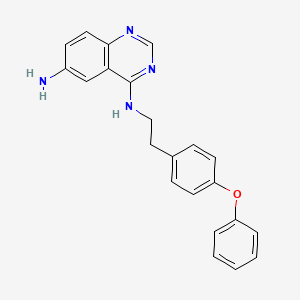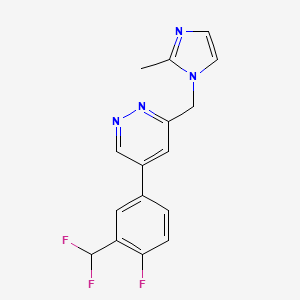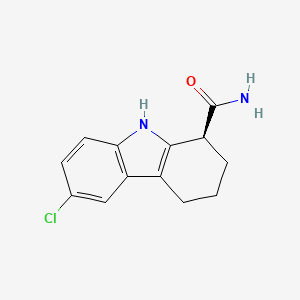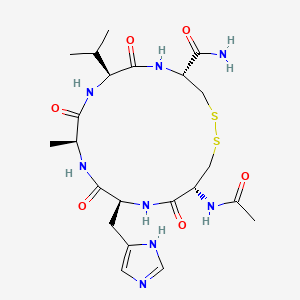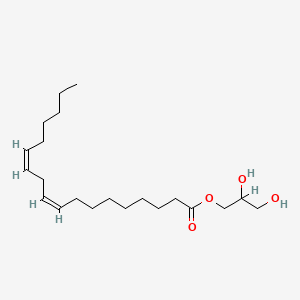
单油酸甘油酯
描述
Glyceryl monolinoleate, also known as glyceryl 1-linoleate, is a monoglyceride derived from linoleic acid. It is a lipid molecule that plays a significant role in various biological and industrial applications. Glyceryl monolinoleate is known for its unique properties, including its ability to form bicontinuous cubic phases, which are useful in drug delivery systems and other applications .
科学研究应用
Glyceryl monolinoleate has a wide range of scientific research applications, including:
Chemistry: Glyceryl monolinoleate is used as a surfactant and emulsifier in various chemical formulations.
Biology: In biological research, monolinolein is used to study lipid-protein interactions and membrane dynamics.
Medicine: Glyceryl monolinoleate is a key component in drug delivery systems, particularly in the formulation of cubosomes and other nanocarriers.
Industry: Glyceryl monolinoleate is used in the food industry as an emulsifier and stabilizer.
作用机制
Target of Action
Glyceryl monolinoleate is a type of monoglyceride, primarily interacting with lipid-based structures within the body . It is used in lipid-based formulations (LBF) for oral bioavailability enhancement .
Mode of Action
The compound acts as a solubilizer for lipophilic active pharmaceutical ingredients (APIs), enhancing their solubility and stability . It is also used as an oily vehicle in self-emulsifying lipid formulations (SEDDS and SMEDDS), promoting lymphatic absorption .
Biochemical Pathways
Glyceryl monolinoleate is obtained by partial glycerolysis of vegetable oil, mainly consisting of triglycerides of linoleic acid . It forms a mixture of monoglycerides, diglycerides, and triglycerides . The compound’s interaction with lipid-based structures can influence various biochemical pathways, particularly those involving lipid metabolism and absorption.
Pharmacokinetics
The pharmacokinetic properties of glyceryl monolinoleate are largely influenced by its lipid-based nature. As part of lipid-based formulations, it can enhance the oral bioavailability of poorly water-soluble lipophilic APIs . This is achieved by increasing the solubility of these APIs and promoting their absorption via the lymphatic system .
Result of Action
The primary molecular effect of glyceryl monolinoleate is the enhancement of solubility and stability of lipophilic APIs . On a cellular level, it can influence the integrity of lipid-based structures and facilitate the absorption of lipophilic compounds .
Action Environment
The action of glyceryl monolinoleate can be influenced by various environmental factors. For instance, under strong acidic or basic conditions, it can easily hydrolyze . It is also prone to oxidation . Its liquid form can be flammable and irritating, producing harmful combustion products such as carbon monoxide and carbon dioxide . Care should be taken when handling this compound, especially in the presence of strong oxidizing agents .
生化分析
Biochemical Properties
Glyceryl monolinoleate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including lipases and esterases, which catalyze the hydrolysis of triglycerides into monoglycerides and free fatty acids. These interactions are crucial for the digestion and absorption of dietary fats. Glyceryl monolinoleate also interacts with proteins involved in lipid transport, such as apolipoproteins, which facilitate the movement of lipids through the bloodstream .
Cellular Effects
Glyceryl monolinoleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammation. In particular, glyceryl monolinoleate can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and energy homeostasis . Additionally, glyceryl monolinoleate has been found to impact the production of reactive oxygen species (ROS) and the integrity of the cytoskeleton in certain cell types .
Molecular Mechanism
At the molecular level, glyceryl monolinoleate exerts its effects through various binding interactions with biomolecules. It can act as a ligand for PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation. Glyceryl monolinoleate also interacts with enzymes such as lipases, enhancing their activity and facilitating the breakdown of triglycerides. Furthermore, it can influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glyceryl monolinoleate can change over time due to its stability and degradation. Studies have shown that glyceryl monolinoleate is relatively stable under physiological conditions but can undergo hydrolysis to form free fatty acids and glycerol over extended periods. Long-term exposure to glyceryl monolinoleate in cell cultures has been associated with changes in cellular function, including alterations in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of glyceryl monolinoleate vary with different dosages in animal models. At low doses, it has been shown to enhance lipid metabolism and improve energy homeostasis. At high doses, glyceryl monolinoleate can induce toxic effects, including liver damage and inflammation. Threshold effects have been observed, where the beneficial effects of glyceryl monolinoleate are seen at moderate doses, but adverse effects occur at higher concentrations .
Metabolic Pathways
Glyceryl monolinoleate is involved in several metabolic pathways, including the glycerolipid and fatty acid metabolism pathways. It is hydrolyzed by lipases to produce linoleic acid and glycerol, which can then enter various metabolic pathways. Linoleic acid can be further metabolized to produce bioactive lipids, such as eicosanoids, which play roles in inflammation and cell signaling. Glyceryl monolinoleate also affects metabolic flux by influencing the levels of metabolites involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, glyceryl monolinoleate is transported and distributed by lipid transport proteins, such as apolipoproteins and fatty acid-binding proteins. These proteins facilitate the movement of glyceryl monolinoleate through the bloodstream and its uptake by cells. Once inside cells, glyceryl monolinoleate can be incorporated into cellular membranes or stored in lipid droplets. Its distribution within tissues is influenced by factors such as lipid solubility and the presence of specific transporters .
Subcellular Localization
Glyceryl monolinoleate is primarily localized in cellular membranes and lipid droplets. It can affect the activity and function of membrane-bound proteins and receptors by altering membrane fluidity and permeability. Additionally, glyceryl monolinoleate can be targeted to specific subcellular compartments through post-translational modifications and interactions with targeting signals. These localizations are crucial for its role in lipid metabolism and cell signaling .
准备方法
Synthetic Routes and Reaction Conditions: Glyceryl monolinoleate can be synthesized through the esterification of linoleic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired monoglyceride .
Industrial Production Methods: In industrial settings, monolinolein is produced using a two-step process. First, linoleic acid is isolated from natural sources such as corn oil or palm oil. The isolated linoleic acid is then esterified with glycerol to produce monolinolein. The purity of the final product is enhanced through purification techniques such as urea inclusion complexation .
化学反应分析
Types of Reactions: Glyceryl monolinoleate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds in the linoleic acid moiety.
Common Reagents and Conditions:
Oxidation: Glyceryl monolinoleate can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of monolinolein can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Substitution reactions involving monolinolein typically occur at the hydroxyl group of the glycerol moiety. .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of monolinolein, which have distinct properties and applications .
相似化合物的比较
Glyceryl monolinoleate is unique among monoglycerides due to its specific fatty acid composition and structural properties. Similar compounds include:
Monoolein (glyceryl 1-oleate): Similar to monolinolein, monoolein forms bicontinuous cubic phases and is used in drug delivery and protein crystallization.
Monostearin (glyceryl 1-stearate): Monostearin is another monoglyceride with applications in food and pharmaceutical industries.
Monopalmitin (glyceryl 1-palmitate): Monopalmitin is used as an emulsifier and stabilizer in various formulations.
Glyceryl monolinoleate’s ability to form unique mesophases and its specific interactions with biological membranes make it distinct from other monoglycerides .
属性
IUPAC Name |
2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGLUPZRHILCT-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016719 | |
| Record name | Glycerol 1-monolinolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-28-3, 26545-74-4 | |
| Record name | 1-Monolinolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monolinoleate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol 1-monolinolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9Z,12Z)-octadeca-9,12-dienoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-LINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGG581HK1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


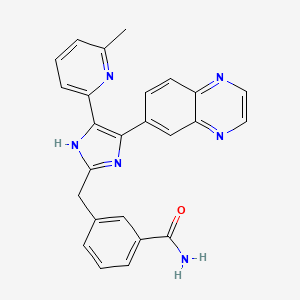
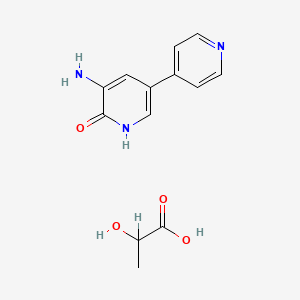
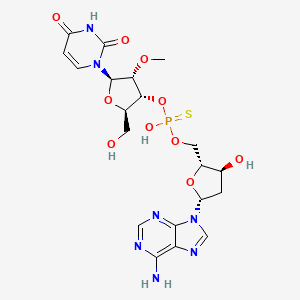

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)
